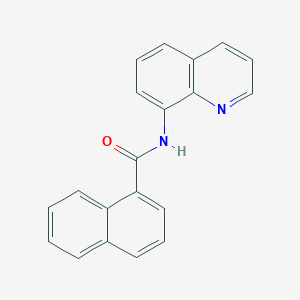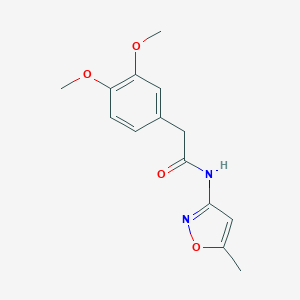![molecular formula C15H13Cl2NO3S B270750 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the inhibition of CA IX activity. CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in hypoxic regions of solid tumors, where it contributes to the maintenance of intracellular pH and promotes tumor growth. This compound binds to the active site of CA IX and inhibits its activity, leading to a decrease in intracellular pH and a reduction in tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other carbonic anhydrase isoforms, including CA XII and CA XIV. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in lab experiments include its high potency and specificity for CA IX. It is also readily available and can be obtained in high purity. However, its use can be limited by its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
Orientations Futures
There are several future directions for the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in scientific research. One area of interest is the development of new CA IX inhibitors based on the structure of this compound. Another direction is the investigation of the role of CA IX in other diseases, such as ischemic stroke and neurodegenerative disorders. Finally, the use of this compound as a tool compound to study the role of CA IX in tumor biology and to identify new therapeutic targets is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide in the presence of a base. The resulting product is then reacted with N-phenylacetamide to yield the final compound. The synthesis method has been well-established, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a critical role in tumor growth, angiogenesis, and metastasis, and its inhibition has been shown to have antitumor effects. This compound has also been used as a tool compound to investigate the role of CA IX in cancer biology and to develop new CA IX inhibitors.
Propriétés
Formule moléculaire |
C15H13Cl2NO3S |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)methylsulfonyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NO3S/c16-13-7-4-8-14(17)12(13)9-22(20,21)10-15(19)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Clé InChI |
WUYBPXHBMVJWNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)






